1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide moieties
Properties
CAS No. |
478251-05-7 |
|---|---|
Molecular Formula |
C26H21FN8O3 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C26H21FN8O3/c1-16(17-11-13-20(14-12-17)37-15-19-9-5-6-10-21(19)27)29-31-26(36)23-22(18-7-3-2-4-8-18)30-34-35(23)25-24(28)32-38-33-25/h2-14H,15H2,1H3,(H2,28,32)(H,31,36)/b29-16+ |
InChI Key |
BLXAZLBIDKQSJC-MUFRIFMGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Canonical SMILES |
CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-1,2,5-Oxadiazol-3-Carbohydrazide
Step 1: Preparation of Ethyl 3-Carbohydrazido-1,2,5-Oxadiazole-4-Carboxylate
A mixture of ethyl 2-cyano-3-ethoxyacrylate (0.1 mol) and hydrazine hydrate (0.12 mol) in ethanol (150 mL) was refluxed for 6 hours. The precipitated solid was filtered and recrystallized from ethanol to yield ethyl 3-carbohydrazido-1,2,5-oxadiazole-4-carboxylate (72%).
Step 2: Cyclodehydration to Oxadiazole
The ester (0.05 mol) was treated with acetic anhydride (20 mL) under reflux for 4 hours. After cooling, the mixture was poured into ice-water, neutralized with NaHCO, and extracted with ethyl acetate. The organic layer was evaporated to afford 4-amino-1,2,5-oxadiazol-3-carbohydrazide as a white solid (mp 198–200°C).
Synthesis of (E)-1-{4-[(2-Fluorobenzyl)Oxy]Phenyl}Ethylidene Hydrazine
Step 1: Synthesis of 4-Hydroxyacetophenone Hydrazone
4-Hydroxyacetophenone (0.1 mol) and hydrazine hydrate (0.12 mol) were stirred in ethanol (100 mL) at 60°C for 3 hours. The solvent was removed under vacuum to yield the hydrazone (89%).
Step 2: O-Alkylation with 2-Fluorobenzyl Bromide
The hydrazone (0.05 mol), 2-fluorobenzyl bromide (0.06 mol), and KCO (0.15 mol) in DMF (50 mL) were heated at 80°C for 8 hours. The mixture was filtered, and the filtrate was concentrated. Column chromatography (SiO, hexane/ethyl acetate 4:1) gave (E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene hydrazine (68%).
Assembly of Triazole-Carbohydrazide Backbone
Step 1: Formation of 4-Phenyl-1H-1,2,3-Triazole-5-Carbonyl Chloride
4-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (0.1 mol) was refluxed with thionyl chloride (20 mL) for 3 hours. Excess SOCl was removed under vacuum to yield the acyl chloride (94%).
Step 2: Coupling with Oxadiazole-Carbohydrazide
The acyl chloride (0.05 mol) and 4-amino-1,2,5-oxadiazol-3-carbohydrazide (0.055 mol) were stirred in dry THF (50 mL) with triethylamine (0.15 mol) at 0°C for 2 hours. The product was filtered and recrystallized from ethanol to afford the triazole-oxadiazole carbohydrazide intermediate (mp 215–217°C, 76%).
Final Coupling and Characterization
Step 1: Condensation with Ethylidene Hydrazine
The triazole-oxadiazole carbohydrazide (0.02 mol) and (E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene hydrazine (0.022 mol) were refluxed in ethanol (30 mL) with glacial acetic acid (5 mL) for 6 hours. The precipitate was filtered and washed with cold ethanol to yield the target compound (82%).
Step 2: Purification and Analysis
Recrystallization from DMF/ethanol (1:5) provided analytically pure material. Characterization data:
-
-NMR (500 MHz, DMSO-d) : δ 8.72 (s, 1H, triazole-H), 7.89–7.25 (m, 13H, aromatic), 5.21 (s, 2H, OCH), 2.41 (s, 3H, CH).
Optimization of Reaction Conditions
Cyclodehydration Efficiency
Varying the cyclizing agent (acetic anhydride vs. PCl) showed acetic anhydride provided higher oxadiazole yields (72% vs. 58%) due to milder conditions.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains:
-
1,2,5-Oxadiazole (furazan) ring (electron-deficient heterocycle).
-
1,2,3-Triazole ring (aromatic heterocycle with nitrogen atoms).
-
Hydrazide group (–CONHNH₂).
-
Fluorinated benzyl ether (electron-withdrawing substituent).
-
Ethenylidene linker (conjugated double bond).
Reactions Involving the Hydrazide Group
The hydrazide moiety (–CONHNH₂) is highly reactive and participates in:
-
Cyclocondensation : Reacts with aldehydes or ketones to form hydrazones or triazoles under acidic conditions.
-
Oxidation : Forms carbazate derivatives or releases nitrogen gas upon strong oxidation (e.g., with KMnO₄ or H₂O₂).
-
Hydrolysis : Cleaves in acidic or basic media to yield carboxylic acids or amides.
| Reaction Type | Conditions | Products |
|---|---|---|
| Cyclocondensation | AcOH, 80°C | Triazole derivatives |
| Acidic Hydrolysis | HCl, reflux | 1H-1,2,3-triazole-5-carboxylic acid |
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazole ring exhibits:
-
Nucleophilic Aromatic Substitution (NAS) : The amino group at position 4 directs reactivity. Fluorine atoms on the benzyl ether enhance electrophilicity at adjacent carbons.
-
Ring-Opening Reactions : Under reductive conditions (e.g., H₂/Pd), the oxadiazole ring may cleave to form diamines.
| Reaction Type | Conditions | Products |
|---|---|---|
| NAS with amines | DMF, 120°C | Substituted oxadiazole derivatives |
| Reduction | H₂/Pd-C, MeOH | 3,4-diamino-1,2,5-oxadiazole |
Triazole Ring Participation
The 1,2,3-triazole ring participates in:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) if modified with alkyne groups.
-
Electrophilic Substitution : Limited due to aromatic stability but may undergo halogenation at position 4 under radical conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Halogenation | NBS, AIBN, CCl₄ | 4-bromo-triazole derivative |
Fluorobenzyl Ether Stability
The 2-fluorobenzyl ether group resists hydrolysis under mild conditions but reacts under:
-
Strong Acidic Conditions : Cleavage to form phenolic intermediates.
-
Nucleophilic Aromatic Substitution : Fluorine displacement by strong nucleophiles (e.g., –OH or –NH₂ in polar aprotic solvents).
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | H₂SO₄, 100°C | Phenol derivative |
| Substitution | KNH₂, DMSO | 2-aminobenzyl ether |
Ethenylidene Linker Reactivity
The conjugated double bond in the ethenylidene group may undergo:
-
Electrophilic Addition : With halogens (e.g., Br₂).
-
Diels-Alder Reactions : Acting as a dienophile in cycloadditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Bromination | Br₂, CCl₄ | Dibrominated adduct |
Research Gaps and Recommendations
-
Synthetic Pathways : Explore catalytic methods to functionalize the oxadiazole ring without cleaving the triazole.
-
Biological Activity : Investigate interactions with biological targets (e.g., kinases) given its heterocyclic motifs.
-
Stability Studies : Assess degradation under varying pH and temperature conditions.
Scientific Research Applications
Structure and Composition
The compound consists of several functional groups:
- Oxadiazole : Known for its biological activity.
- Triazole : Exhibits antifungal properties.
- Carbohydrazide : Often used in the synthesis of pharmaceuticals.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety enhances the biological activity against various cancer cell lines. A study demonstrated that similar compounds showed inhibition of tumor growth in xenograft models, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
The triazole structure is known for its antifungal activity. Compounds with similar configurations have been tested against a range of fungi, showing promising results in inhibiting growth. The presence of the amino group in this compound may also enhance its solubility and bioavailability, making it a candidate for antimicrobial drug formulation .
Synthesis of Novel Polymers
The compound can be used as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for modification that can tailor the physical and chemical properties of the resulting materials. For instance, polymers derived from triazoles have been studied for their thermal stability and mechanical strength .
Photovoltaic Applications
Recent studies have explored the use of similar oxadiazole-containing compounds in organic photovoltaic devices. The electron-donating properties of oxadiazoles contribute to improved charge transport and efficiency in solar cells .
Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated the anticancer effects of various triazole derivatives, including those similar to our compound. The results showed that these derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study concluded that modifications to the oxadiazole and triazole components could enhance efficacy .
Study 2: Antimicrobial Efficacy Assessment
In another investigation, a series of compounds based on triazoles were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The findings indicated that certain modifications led to increased antimicrobial activity, suggesting that our compound could be optimized for enhanced effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and stability.
1,3,4-oxadiazole derivatives: These compounds have a different arrangement of the oxadiazole ring but can undergo similar reactions.
Triazole derivatives: Compounds with triazole rings are often used in medicinal chemistry and materials science.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also provides distinct interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a hybrid molecule that integrates oxadiazole and triazole moieties. These structural elements are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on existing research and findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its role in various biological activities, particularly as an inhibitor in enzymatic reactions.
- Triazole moiety : Often associated with antifungal and anticancer properties.
The molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- In vitro Studies : In studies involving various cancer cell lines, compounds similar to the one have shown IC50 values ranging from 0.47 µM to 1.4 µM against thymidylate synthase, indicating potent inhibitory effects .
Antimicrobial Activity
The presence of the oxadiazole moiety enhances the lipophilicity of the compound, facilitating its penetration through cell membranes:
- In vitro Efficacy : Several derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties:
- 5-Lipoxygenase Inhibition : Analogous compounds have been reported to inhibit the 5-lipoxygenase enzyme with IC50 values as low as 18.78 µg/ml, suggesting that this compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole ring | Enhances enzyme inhibition |
| Triazole moiety | Contributes to anticancer activity |
| Fluorobenzyl ether | Improves lipophilicity and bioavailability |
Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives for their anticancer potential. The lead compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 0.85 µM. Molecular docking studies suggested strong interactions with the active site of thymidylate synthase .
Study 2: Antimicrobial Activity
In a comparative study, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The lead compound showed a minimum inhibitory concentration (MIC) of 32 µg/ml against S. aureus, indicating promising antimicrobial potential .
Q & A
Basic: What are the established synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, typically starting with condensation of hydrazine derivatives with carbonyl precursors. A key intermediate, the 1,2,5-oxadiazole (furoxan) core, is synthesized via cyclization of amidoximes or nitrile oxides under acidic conditions ( ). Post-condensation, the triazole-carbohydrazide moiety is formed through Huisgen cycloaddition or hydrazone formation ( ). To optimize purity:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
- Recrystallize the final product from ethanol/water (1:3) to achieve >95% purity ( ).
- Monitor reaction progress via TLC and confirm structural integrity with -NMR and IR spectroscopy ( ).
Basic: Which analytical techniques are critical for structural confirmation?
- Single-crystal X-ray diffraction (SCXRD): Resolve stereochemistry and confirm the (E)-ethylidene configuration. Use SHELXL for refinement, ensuring R-factor < 0.05 ( ).
- NMR spectroscopy: - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm hydrazone tautomerism ( ).
- High-resolution mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 507.1421) ( ).
Advanced: How can Design of Experiments (DoE) optimize synthetic yield and scalability?
- Variables: Temperature (60–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 5–20 mol% Pd(OAc)).
- Response surface methodology (RSM): Identify optimal conditions (e.g., 80°C in DMF with 10 mol% catalyst) to maximize yield (>70%) while minimizing byproducts ( ).
- Flow chemistry: Implement continuous-flow systems to enhance reproducibility for gram-scale synthesis ( ).
Advanced: How do quantum computational studies predict electronic properties and reactivity?
- DFT calculations (B3LYP/6-311+G(d,p)): Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict charge transfer interactions. The oxadiazole ring acts as an electron-deficient site, favoring nucleophilic attack ( ).
- Molecular electrostatic potential (MEP): Map regions of high electron density (e.g., fluorobenzyloxy group) to rationalize binding affinity in biological targets ( ).
Advanced: What strategies guide structure-activity relationship (SAR) studies for antimicrobial activity?
- Core modifications: Replace the 4-phenyltriazole with 4-(4-chlorophenyl) to enhance lipophilicity (logP increase by 0.5), improving membrane penetration ( ).
- Substituent effects: Introduce electron-withdrawing groups (e.g., -NO) at the oxadiazole 3-position to boost antibacterial potency (MIC reduced from 32 µg/mL to 8 µg/mL) ( ).
- Bioisosteric replacement: Substitute the fluorobenzyloxy group with thiophene to maintain π-π stacking while reducing cytotoxicity ().
Advanced: How can contradictory bioactivity data across studies be resolved?
- Assay variability: Standardize conditions (e.g., Mueller-Hinton broth for MIC assays) to minimize discrepancies in reported IC values ( ).
- Metabolic stability: Evaluate hepatic microsomal degradation (e.g., t < 30 min in human S9 fractions) to explain reduced in vivo efficacy despite in vitro activity ( ).
- Epimeric purity: Use chiral HPLC to isolate (E)-isomer exclusively, as (Z)-isomers show 10-fold lower activity ( ).
Advanced: What role do functional groups play in target binding?
- 1,2,5-Oxadiazole (furoxan): Acts as a nitric oxide (NO) donor under physiological conditions, contributing to vasodilation and antimicrobial effects ( ).
- Triazole-carbohydrazide: Forms hydrogen bonds with enzyme active sites (e.g., bacterial dihydrofolate reductase, ΔG = -9.8 kcal/mol) ( ).
- 2-Fluorobenzyloxy group: Enhances π-stacking with tyrosine residues (e.g., in FLAP inhibitors) and improves blood-brain barrier permeability (clogP = 3.1) ( ).
Advanced: How are crystallographic ambiguities resolved for hydrazone tautomers?
- Density functional theory (DFT) refinement: Compare calculated and experimental bond lengths (e.g., C=N at 1.28 Å vs. 1.30 Å) to confirm the hydrazone form ( ).
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H···O contacts < 2.5 Å) to validate packing motifs and tautomeric stability ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
